molecular formula C10H15BO4 B6330880 3-(2-Methoxyethoxy)-4-methylphenylboronic acid;  98% CAS No. 2096341-55-6

3-(2-Methoxyethoxy)-4-methylphenylboronic acid; 98%

Cat. No. B6330880
M. Wt: 210.04 g/mol
InChI Key: RPXGOHWCGGBAKR-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethoxy)-4-methylphenylboronic acid” is a boronic acid derivative . It has a CAS Number of 227305-67-1, a molecular weight of 196.01, and a linear formula of C9H13BO4 . It is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a method for synthesizing MOM-protected (2-methoxyethoxy)phenyl boronate has been reported . The synthesis involves several steps, including the use of n-butyllithium and B(OMe)3 .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyethoxy)-4-methylphenylboronic acid” can be represented by the linear formula C9H13BO4 . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“3-(2-Methoxyethoxy)-4-methylphenylboronic acid” is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding between hetero N-atoms and –B(OH)2, indicating the potential for constructing complex molecular structures with specific properties. Such assemblies have implications in materials science, where the precise arrangement of molecules can lead to novel functionalities (Pedireddi & Seethalekshmi, 2004).

Catalytic Reactions

In the realm of organic synthesis, sterically hindered arylboronic esters, akin to 3-(2-Methoxyethoxy)-4-methylphenylboronic acid, have been highlighted for their role in Suzuki cross-coupling reactions. These reactions are pivotal for creating biaryls, a fundamental structure in many organic compounds, by optimizing conditions to achieve good yields. This showcases the importance of such boronic acids in facilitating bond formations that are critical in pharmaceuticals and agrochemicals synthesis (Chaumeil, Signorella, & Drian, 2000).

Enantioselective Recognition

Another fascinating application is in the field of chiral recognition and sensing. For instance, derivatives of phenylboronic acids are used to detect a wide range of chiral amines through circular dichroism, demonstrating their utility in analytical chemistry for enantioselective recognition. This capability is crucial for pharmaceutical analysis, where the chirality of a compound can significantly impact its biological activity (Ghosn & Wolf, 2011).

Polymer Science

In polymer science, the versatility of phenylboronic acids extends to the synthesis of polyphenols with pendant oligo(p-phenylene), showcasing the integration of boronic acid derivatives into polymers. This opens up pathways for creating materials with specific optical, electrochemical, and thermal properties, highlighting the role of such compounds in advancing materials science (Yamaguchi, Goto, & Sato, 2009).

Sensing and Detection

Lastly, the functionalization of boronic acids has led to their application in sensing technologies, particularly for saccharide detection. The development of electrochemical sensors based on phenylboronic acids demonstrates their potential in biomedical diagnostics and food safety, offering a selective and sensitive means to detect sugars (Li, Liu, Wang, Yang, & Zheng, 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

The use of boronic acids, such as “3-(2-Methoxyethoxy)-4-methylphenylboronic acid”, in the design of fluorescent chemosensors has been highlighted in the literature . These chemosensors have potential applications in various fields, including biology, physiology, pharmacology, and environmental sciences .

properties

IUPAC Name

[3-(2-methoxyethoxy)-4-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7,12-13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXGOHWCGGBAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)-4-methylphenylboronic acid

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